Guraxetan

Description

Contextualization within Targeted Radionuclide Therapy Principles

Targeted Radionuclide Therapy (TRT) is a therapeutic approach that utilizes radiopharmaceuticals to deliver cytotoxic radiation directly to diseased cells. iaea.org This method relies on a targeting molecule, such as a peptide or antibody, that has a high affinity for specific receptors or antigens overexpressed on the surface of cancer cells. iaea.orgmdpi.com The radioactive isotope, linked to this targeting molecule, emits particles (like beta particles or alpha particles) that deposit energy within a short range, primarily damaging the DNA of the targeted cells and leading to cell death. iaea.orgmdpi.com

Lutetium (177Lu) zadavotide guraxetan operates based on these principles by targeting Prostate-Specific Membrane Antigen (PSMA). patsnap.comclinicaltrials.eupharmaceutical-technology.com PSMA is a protein frequently overexpressed on the surface of prostate cancer cells, making it a valuable target for diagnostic imaging and therapeutic intervention in prostate cancer. clinicaltrials.eumdpi.com By binding to PSMA, Lutetium (177Lu) zadavotide this compound delivers the therapeutic radiation from the embedded Lutetium-177 isotope directly to PSMA-expressing cancer cells. clinicaltrials.eupharmaceutical-technology.comhorizonscangeneesmiddelen.nliaea.org This targeted delivery mechanism aims to maximize the radiation dose to the tumor while potentially reducing the exposure of surrounding healthy tissues compared to conventional external beam radiation therapy or untargeted systemic therapies. clinicaltrials.euiaea.org

Historical Trajectory of Zadavotide this compound Development within Preclinical and Translational Research Frameworks

The development of PSMA-targeted radioligands like zadavotide this compound has evolved significantly within preclinical and translational research frameworks. The concept of targeting PSMA for prostate cancer treatment emerged with the identification of its overexpression in malignant prostate tissues. Early research focused on identifying and developing small molecules or peptides that could bind to PSMA with high affinity and specificity. mdpi.com

Zadavotide this compound, as a specific PSMA-targeting ligand, was developed to enhance the targeting capabilities of radiopharmaceuticals. Preclinical studies have been crucial in evaluating the binding affinity, specificity, and pharmacokinetic profile of zadavotide this compound when labeled with radionuclides like Lutetium-177. These studies often involve in vitro experiments using PSMA-expressing cell lines and in vivo studies in animal models bearing PSMA-positive tumors. patsnap.commedchemexpress.comnih.govru.nl

Research has investigated the biodistribution of Lutetium (177Lu) zadavotide this compound in preclinical models to understand its uptake and retention in target tissues (tumors) and non-target organs. patsnap.commedchemexpress.comnih.gov Comparative studies with other PSMA-targeted agents, such as 177Lu-PSMA-617, have been conducted to assess potential advantages in terms of tumor uptake, non-target organ exposure (particularly kidneys and salivary glands which can also express PSMA), and therapeutic efficacy in animal models. patsnap.compatsnap.com Findings from these preclinical investigations have informed the translation of Lutetium (177Lu) zadavotide this compound into clinical trials. patsnap.compatsnap.com

Detailed research findings from preclinical studies provide insights into the behavior of Lutetium (177Lu) zadavotide this compound. For instance, preclinical analyses in non-tumor-bearing BALB/c mice and prostate cancer human xenograft mouse models (LNCaP and 22Rv1 xenografts) evaluated its biodistribution and therapeutic efficacy. patsnap.com Longitudinal biodistribution studies in these models showed rapid clearance from blood and other normal tissues within 48 hours, with the kidney showing the highest normal-organ uptake. patsnap.com Importantly, kidney uptake and retention were observed to be lower for 177Lu-rhPSMA-10.1 (a synonym for Lutetium (177Lu) zadavotide this compound) than for 177Lu-PSMA-I&T (another synonym) in BALB/c mice and 22Rv1 xenografts. patsnap.com High and sustained tumor uptake of 177Lu-rhPSMA-10.1 was observed in 22Rv1 xenografts, with this uptake being higher than that of 177Lu-PSMA-I&T at certain time points. patsnap.com

Efficacy evaluations in LNCaP and 22Rv1 xenografts demonstrated that 177Lu-rhPSMA-10.1 significantly suppressed tumor growth versus vehicle in a dose-dependent manner and significantly prolonged median survival in both models. patsnap.com In 22Rv1 xenografts, 177Lu-rhPSMA-10.1 suppressed tumor growth to a greater extent than 177Lu-PSMA-I&T and similarly in extent to 177Lu-PSMA-617. patsnap.com

Here is a summary of selected preclinical biodistribution data (illustrative, based on reported findings):

| Tissue/Organ (Mouse Model) | Uptake (%IA/g) at X hours (Illustrative) | Comparison to 177Lu-PSMA-I&T (Illustrative) |

| Tumor (22Rv1 xenograft) | High and sustained | Higher at certain time points |

| Kidney | Lower uptake/retention | Lower at 12h (BALB/c) and 15h (22Rv1) |

| Blood | Rapid clearance | - |

| Other normal tissues | Rapid clearance | - |

Preclinical studies also address the quality control of the radiopharmaceutical, including methods to determine radiochemical purity and identify impurities that may form during production or storage, such as radiolysis products. researchgate.netnih.govmdpi.com These investigations are vital for ensuring the consistency and reliability of the compound for both research and potential clinical use.

Articulation of Principal Research Questions and Scientific Aims for Zadavotide this compound Investigations

The principal research questions and scientific aims guiding investigations into Lutetium (177Lu) zadavotide this compound are centered on fully understanding its potential as a therapeutic agent and optimizing its application. Key questions include:

What is the precise binding profile and affinity of zadavotide this compound to PSMA, and how does this translate to targeted delivery of Lutetium-177?

How does the biodistribution and pharmacokinetic profile of Lutetium (177Lu) zadavotide this compound in various biological systems (preclinical models) influence its therapeutic efficacy and potential impact on non-target organs? patsnap.commedchemexpress.comnih.gov

What are the optimal conditions for the radiolabeling of zadavotide this compound with Lutetium-177 to ensure high radiochemical purity and stability? researchgate.netnih.govmdpi.com

How does Lutetium (177Lu) zadavotide this compound compare to existing PSMA-targeted radiopharmaceuticals in terms of tumor uptake, retention, and therapeutic index in preclinical models? patsnap.compatsnap.com

Can preclinical findings regarding efficacy and biodistribution predict clinical outcomes and guide patient selection? patsnap.com

The scientific aims stemming from these questions drive ongoing research efforts. These aims include:

To characterize the molecular interactions between zadavotide this compound and PSMA using in vitro binding assays and other biochemical techniques. medchemexpress.com

To conduct comprehensive preclinical biodistribution and pharmacokinetic studies in relevant animal models to quantify tissue uptake and clearance over time. patsnap.commedchemexpress.comnih.gov

To develop and validate robust quality control methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), to assess the radiochemical purity and identify impurities of Lutetium (177Lu) zadavotide this compound preparations. researchgate.netnih.gov

To evaluate the therapeutic efficacy of Lutetium (177Lu) zadavotide this compound in relevant preclinical tumor models and compare its performance to other established or investigational radiopharmaceuticals. patsnap.compatsnap.com

To investigate potential strategies to enhance tumor uptake or reduce uptake in dose-limiting organs, such as exploring different linker chemistries or co-administration of blocking agents, although specific data on such strategies for this compound were not detailed in the provided sources.

To establish a strong scientific foundation from preclinical and translational studies to support and inform the design and execution of clinical trials. patsnap.compatsnap.com

These research questions and aims highlight the focus on a thorough scientific understanding of Lutetium (177Lu) zadavotide this compound's properties and behavior to facilitate its potential clinical translation as an effective and targeted therapy.

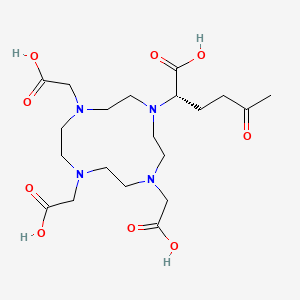

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34N4O9 |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

(2S)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]hexanoic acid |

InChI |

InChI=1S/C20H34N4O9/c1-15(25)2-3-16(20(32)33)24-10-8-22(13-18(28)29)6-4-21(12-17(26)27)5-7-23(9-11-24)14-19(30)31/h16H,2-14H2,1H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33)/t16-/m0/s1 |

InChI Key |

HYEOAYJLXCABNV-INIZCTEOSA-N |

Isomeric SMILES |

CC(=O)CC[C@@H](C(=O)O)N1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O |

Canonical SMILES |

CC(=O)CCC(C(=O)O)N1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Radiochemical Synthesis and Quality Assurance Methodologies for Lutetium 177lu Zadavotide Guraxetan

Elucidation of Synthetic Strategies for the Zadavotide Guraxetan Ligand Precursor

The ligand precursor, Zadavotide this compound (PSMA I&T), is a complex molecule designed to bind specifically to PSMA receptors and incorporate a chelating moiety for radionuclide attachment clinicaltrials.euiaea.org. Its chemical structure, C63H92IN11O23, indicates a sophisticated arrangement that includes a targeting vector, a linker, and a chelator nih.gov.

Chemical Pathways and Optimization of Precursor Synthesis

The synthesis of the Zadavotide this compound ligand precursor involves assembling the various functional components: the PSMA-targeting pharmacophore, a linker, and a chelating agent iaea.org. While specific detailed chemical pathways for Zadavotide this compound synthesis are not extensively detailed in the public domain search results, the general approach for similar PSMA-targeting ligands often involves peptide synthesis strategies, such as solid-phase peptide synthesis or fragment coupling, to construct the peptide-like backbone and attach the necessary functional groups. One source indicates that this compound, potentially a chelator-related component, is used in the synthesis and involves processes like carboxymethylation and other modifications smolecule.com. Optimization of the precursor synthesis is implicitly linked to the efficiency and scalability required for subsequent radiolabeling and the production of clinical-grade radiopharmaceuticals mdpi.comresearchgate.net.

Stereochemical Considerations in Ligand Preparation

Stereochemistry plays a vital role in the biological activity and binding specificity of peptide-based ligands like Zadavotide this compound. The structure of Lutetium (177Lu) Zadavotide this compound has defined stereocenters, with PubChem listing "ABSOLUTE" stereochemistry and 6 out of 6 defined stereocenters fda.gov. The IUPAC name of Zadavotide this compound also includes specific stereochemical descriptors, such as (2S) and (1S) configurations at certain positions within the molecule nih.gov. Maintaining precise control over these stereocenters during the synthesis of the ligand precursor is essential to ensure consistent and effective binding to the PSMA target.

Integration of Chelating Moieties within the Ligand Structure

A key feature of the Zadavotide this compound ligand is the integration of a chelating moiety capable of forming a stable complex with Lutetium-177 iaea.org. The IUPAC name and structure reveal the presence of a DOTA-like macrocyclic chelator, specifically a 4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl group nih.gov. This macrocyclic structure is designed to encapsulate the metal ion, forming a stable coordination complex that prevents the release of the radioactive isotope in vivo iaea.orgnih.gov. This chelating moiety is covalently linked to the PSMA-targeting part of the ligand, often via a linker, ensuring that the radionuclide is delivered specifically to PSMA-expressing cancer cells iaea.org. The synthesis of the ligand precursor must effectively incorporate this chelating structure in a manner that allows for efficient and stable radiolabeling with Lutetium-177.

Principles and Practices of Radiochemical Labeling with Lutetium-177

Radiochemical labeling of the Zadavotide this compound ligand with Lutetium-177 involves complexing the radionuclide with the chelating moiety integrated within the ligand structure smolecule.com. Lutetium-177 is commonly available as Lutetium-177 chloride nih.goveuropa.eu. A significant advantage of Lutetium is its stable +3 oxidation state, which simplifies the solution chemistry involved in the radiolabeling process nih.gov.

Optimization of Radiolabeling Reaction Conditions and Efficiency

Optimizing the reaction conditions is paramount to achieving high radiochemical yield (RCY) and radiochemical purity (RCP) of Lutetium (177Lu) Zadavotide this compound nih.govnih.govsciety.org. Typical radiolabeling procedures involve reacting the Zadavotide this compound ligand precursor with [177Lu]LuCl3 in an appropriate buffer system, often at elevated temperatures smolecule.comnih.gov. The use of ascorbate (B8700270) buffer is mentioned in some protocols nih.gov. The ratio of the ligand to the radionuclide, reaction temperature, incubation time, and pH are critical parameters that are optimized to maximize the incorporation of Lutetium-177 into the chelator while minimizing side reactions and the formation of impurities nih.govsciety.org. Automated synthesis modules are frequently employed to ensure reproducible and efficient radiolabeling under controlled conditions nih.gov.

Factors Influencing Radiochemical Yield and Product Purity

Several factors can influence the radiochemical yield and, particularly, the radiochemical purity of Lutetium (177Lu) Zadavotide this compound. Radiolysis, the decomposition induced by radiation, is a significant concern, especially at higher activity concentrations researchgate.netsciety.org. Radiolysis can lead to the formation of radiochemical impurities, such as the de-iodinated form of the radiopharmaceutical and cyclization products researchgate.netnih.govdntb.gov.uaresearchgate.net. Strategies to mitigate radiolysis include the addition of radical scavengers like ascorbic acid, dilution of the reaction mixture, and storage at low temperatures nih.govdntb.gov.uaresearchgate.netnih.gov.

The quality and specific activity of the incoming Lutetium-177 also play a role sciety.org. Different suppliers and forms of Lutetium-177 (carrier-added vs. non-carrier-added) can result in variations in radiochemical purity and product stability sciety.org.

Quality control methodologies, primarily High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC), are essential for assessing the radiochemical purity and identifying impurities nih.govdntb.gov.uaresearchgate.netnih.gov. HPLC methods, often employing reversed-phase columns with specific gradient systems, are used to separate the radiolabeled product from unreacted ligand and radiochemical impurities nih.govdntb.gov.uanih.gov. TLC is valuable for determining the amount of free Lutetium-177 researchgate.netnih.gov. Validation of these analytical methods is crucial to ensure accurate and reliable assessment of radiochemical purity nih.govdntb.gov.uaresearchgate.netnih.gov.

Detailed research findings highlight the importance of robust quality control methods to accurately quantify radiochemical purity, as some methods may overestimate purity due to limitations in separating impurities researchgate.netdntb.gov.uaresearchgate.net. Studies have shown that while high radiochemical yields (≥ 98%) can be consistently achieved, maintaining high radiochemical purity over time can be challenging, with observed decreases in purity for [177Lu]Lu-PSMA I&T after 8 hours in some cases sciety.org. Negative correlations between bulk activity/concentration and radiochemical purity have also been observed sciety.orgresearchgate.net.

The following table summarizes some representative findings on radiochemical purity based on search results:

| Method Used | Observed Radiochemical Purity | Notes | Source |

| HPLC | > 95% (Batch data) | Stability data showed degradation due to radiolysis. | nih.govresearchgate.netnih.gov |

| HPLC | 97.3 ± 1.5% (Average) | During upscaling, compared to ITLC. | researchgate.net |

| ITLC | > 99% (Average) | During upscaling, compared to HPLC. | researchgate.net |

| HPLC | Stability for 8 hours (> 90%) | Fell below specifications at 24 hours in some preparations. | sciety.org |

| HPLC/TLC | Reliable quality control | Combination provides reliable tool for quality control. | nih.govresearchgate.netnih.gov |

These findings underscore the necessity for rigorous quality assurance protocols, including optimized radiolabeling conditions and validated analytical methods, to ensure the production of high-quality Lutetium (177Lu) Zadavotide this compound.

Advanced Quality Control and Characterization for Research-Grade Lutetium (177Lu) Zadavotide this compound

Ensuring the quality of Lutetium (177Lu) Zadavotide this compound is paramount for its research and therapeutic application. Quality control methodologies focus on assessing radiochemical purity, identifying radiochemical species and impurities, and verifying the chemical purity and identity of the non-radioactive precursor (Zadavotide this compound, containing the this compound component). nih.govresearchgate.netnih.gov

Chromatographic Techniques (e.g., HPLC, TLC) for Radiochemical Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are widely employed for the assessment of the radiochemical purity of Lutetium (177Lu) Zadavotide this compound. nih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua These methods separate the radiolabeled product from impurities such as free Lutetium-177 and other radiochemical by-products.

However, standard HPLC methods utilizing gradients containing trifluoroacetic acid (TFA) have shown limitations, including sample retention and tailing effects, which can impact the accuracy of radiochemical purity determination. nih.govresearchgate.netresearchgate.netnih.gov To address these issues, modified HPLC methods, such as those employing a Phosphate buffer/Acetonitrile gradient system, have been validated, demonstrating improved peak symmetry and quantitative recovery. nih.govresearchgate.netnih.gov

TLC is a complementary technique used to determine the amount of free Lutetium-177 in the final formulation, even in the presence of chelating agents like DTPA. nih.govresearchgate.netresearchgate.netnih.gov The combination of HPLC and TLC provides a reliable approach for the quality control of Lutetium (177Lu) Zadavotide this compound. nih.govresearchgate.netresearchgate.netnih.gov

Spectrometric and Mass Spectrometric Identification of Radiochemical Species and Impurities

Spectrometric and mass spectrometric techniques are essential for the identification and characterization of radiochemical species and impurities present in Lutetium (177Lu) Zadavotide this compound preparations. Mass spectrometry has been utilized to identify the main radiochemical impurity. nih.govresearchgate.netnih.gov Furthermore, UPLC-MS studies have been instrumental in identifying radiolysis by-products, providing detailed information about the degradation pathways of the radiopharmaceutical. mdpi.com These techniques allow for the structural elucidation of impurities, which is critical for understanding their potential impact on the efficacy and safety of the radiopharmaceutical.

Investigation of Lutetium (177Lu) Zadavotide this compound Stability and Degradation Pathways in Research Formulations

The stability of Lutetium (177Lu) Zadavotide this compound in research formulations is crucial for maintaining its radiochemical purity and therapeutic efficacy over time. Investigations have focused on understanding degradation pathways and developing strategies for mitigation.

Mechanisms of Radiolytic Degradation and Strategies for Mitigation

Lutetium (177Lu) Zadavotide this compound is susceptible to degradation, particularly due to radiolysis caused by the emitted radiation from Lutetium-177. nih.govresearchgate.netresearchgate.netnih.gov This radiolytic degradation can lead to the formation of radiochemical impurities.

Strategies to mitigate radiolytic degradation include the addition of stabilizers such as ascorbic acid. nih.govresearchgate.netresearchgate.netnih.gov Dilution and storage at low temperatures have also been shown to limit degradation. nih.govresearchgate.netresearchgate.netnih.gov The use of combination buffers containing ascorbic acid and gentisic acid has proven effective; gentisic acid is oxidized by reactive oxygen species (ROS) generated by radiolysis, while ascorbic acid reduces the primary radicals, thereby protecting the radiopetide. mdpi.com

Data on stability, often determined by monitoring radiochemical purity via HPLC over time under different storage conditions and dilutions, highlight the importance of these mitigation strategies. nih.govresearchgate.netresearchgate.net

Characterization of Radiochemical Impurities (e.g., deiodination products, cyclization products)

Characterization of the radiochemical impurities formed during the synthesis and storage of Lutetium (177Lu) Zadavotide this compound is essential for quality assurance. The main radiochemical impurity identified is the de-iodinated form of [177Lu]Lu-PSMA I&T. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov This deiodination product, which can be induced by radiolysis, is expected to have altered pharmacokinetics compared to the intact radiopharmaceutical. mdpi.com

Molecular and Cellular Mechanisms of Lutetium 177lu Zadavotide Guraxetan Activity

Detailed Analysis of Prostate-Specific Membrane Antigen (PSMA) Interaction

Prostate-Specific Membrane Antigen (PSMA) is a type II transmembrane protein significantly overexpressed on the surface of prostate cancer cells, particularly in advanced and metastatic disease nih.govmims.comnih.gov. This makes PSMA an attractive target for diagnostic imaging and targeted radionuclide therapy nih.govnih.gov. Lutetium (177Lu) Zadavotide Guraxetan leverages this overexpression by specifically binding to PSMA.

Binding Kinetics and Affinity Profiling of Zadavotide this compound to PSMA in Model Systems

The Zadavotide this compound component of the radiopharmaceutical functions as the targeting moiety, designed to recognize and bind to PSMA with high affinity. While specific detailed binding kinetics and affinity profiling data explicitly for "Zadavotide this compound" were not extensively detailed in the provided search results, the mechanism of action for Lutetium (177Lu) PSMA-targeted radioligands, including those referred to as [177Lu]Lu-PSMA-I&T or 177Lu-PNT2002, relies on potent and specific binding to PSMA nih.govwikipedia.org. High affinity binding ensures preferential accumulation of the radiopharmaceutical in PSMA-expressing tumor cells compared to normal tissues with lower PSMA expression. Studies on similar PSMA-targeting ligands conjugated to Lutetium-177 demonstrate avid binding to PSMA receptors, a critical factor for effective delivery of the cytotoxic radionuclide wikipedia.org.

Elucidation of Cellular Uptake and Internalization Pathways of this compound-PSMA Complexes

Following the initial binding of the Zadavotide this compound ligand to PSMA on the cell surface, the radiopharmaceutical-PSMA complex undergoes internalization nih.govnih.gov. This process, often mediated by clathrin-coated pits, leads to the accumulation of the radioligand within endosomes inside the cancer cell nih.gov. Internalization is a crucial step as it brings the radioactive Lutetium-177 into close proximity with the cell nucleus, the primary target for radiation-induced DNA damage wikipedia.orgwikipedia.org. The sustained presence of the radioligand within the cell due to internalization enhances the delivered radiation dose to the tumor cells.

Structural Basis of Ligand-Target Recognition (e.g., using X-ray crystallography, Cryo-EM)

PSMA is a well-characterized protein target. Structural studies, including X-ray crystallography, have provided detailed insights into the architecture of the PSMA ectodomain. PSMA exists as a homodimer and contains a binuclear zinc site critical for its enzymatic activity as a glutamate (B1630785) carboxypeptidase. The structural information reveals the ligand-binding pocket and key residues involved in the interaction with PSMA inhibitors and substrates. While specific crystallographic or Cryo-EM data detailing the direct interaction between the Zadavotide this compound ligand and PSMA were not found in the provided snippets, the design of PSMA-targeting ligands like Zadavotide this compound is informed by the known structure of PSMA to optimize binding affinity and specificity to the ligand-binding pocket. This structural understanding is fundamental to the rational design of effective PSMA-targeted radiopharmaceuticals.

Intracellular Biological Responses to Localized Lutetium-177 Radiation

Upon internalization, the Lutetium-177 component of Lutetium (177Lu) Zadavotide this compound delivers cytotoxic beta-particle radiation to the PSMA-expressing cancer cells nih.govwikipedia.orgwikipedia.org. The short path length of these beta particles (typically less than 2 mm in tissue) ensures that the radiation dose is concentrated within the tumor cells and their immediate vicinity, limiting damage to more distant healthy cells wikipedia.org.

Induction of DNA Damage and Modulation of Cellular Repair Mechanisms

The primary mechanism by which Lutetium-177 radiation exerts its cytotoxic effect is through the induction of DNA damage wikipedia.orgwikipedia.org. Beta particles cause direct ionization events and also generate reactive oxygen species, leading to various types of DNA lesions, including single-strand breaks and, more importantly, highly cytotoxic double-strand breaks (DSBs). Cells possess intricate DNA repair mechanisms; however, the high density of ionizing events from internalized Lutetium-177 can overwhelm these repair pathways, leading to irreparable damage.

Research investigating DNA damage in peripheral blood leukocytes of patients undergoing 177Lu-PSMA therapy has shown a time- and dose-dependent induction of DNA double-strand breaks, measured by the formation of radiation-induced foci (RIF). The number of RIFs increased within the first few hours after administration and subsequently decreased, indicating DNA repair. However, in some patients, RIFs persisted, suggesting incomplete repair.

| Time Point After 177Lu-PSMA Administration | Average RIF per Cell (Illustrative based on trends in) |

| Before Administration | Low Baseline |

| 1-4 hours | Increased |

| 24 hours | Decreased (indicating repair) |

| 48-96 hours | Further Decrease, but potentially persistent RIFs in some |

Note: This table represents a general trend observed in studies like and is illustrative. Actual values vary based on dose and individual patient factors.

The ability of cancer cells to repair DNA damage can influence their sensitivity to Lutetium-177 radiation. Defects in cellular DNA damage response mechanisms have been identified as potential mechanisms of resistance to LuPSMA therapy.

Perturbation of Cell Cycle Progression and Viability in Defined Cell Lines

The cytotoxic effects of Lutetium (177Lu) Zadavotide this compound, mediated by the beta radiation from 177Lu, are expected to perturb cell cycle progression and reduce viability in PSMA-expressing cell lines. While direct studies specifically detailing the cell cycle effects of Lutetium (177Lu) Zadavotide this compound were not extensively found in the search results, the known mechanism of action of 177Lu-labeled PSMA ligands involves the induction of DNA double-strand breaks, a type of damage that triggers cell cycle checkpoints and can lead to cell cycle arrest or apoptosis researchgate.net. Studies on similar 177Lu-PSMA agents like 177Lu-PSMA-617 have shown that the emitted beta particles cause DNA damage, leading to cell death researchgate.net. The extent of cell cycle perturbation and reduction in viability would be dependent on the absorbed radiation dose, the repair capacity of the cancer cells, and the specific cell line characteristics.

Investigation of Downstream Molecular Signaling Pathway Modulation

Targeted radiation delivered by Lutetium (177Lu) Zadavotide this compound can modulate various downstream molecular signaling pathways involved in cellular survival, proliferation, and DNA damage response.

Effects on Key Protein Kinase Cascades and Phosphorylation Events

Influence on Gene Expression and Transcriptional Regulation in Cellular Models

Exposure of cancer cells to ionizing radiation, including beta particles from 177Lu, can induce significant changes in gene expression. These changes are part of the cellular response to DNA damage and can involve the upregulation of genes related to DNA repair, cell cycle control, and apoptosis, as well as the downregulation of genes promoting proliferation and survival. While specific transcriptional profiles modulated by Lutetium (177Lu) Zadavotide this compound were not detailed in the search results, studies on PSMA-targeted radioligand therapy suggest that radiation can influence PSMA expression itself, potentially impacting subsequent therapeutic cycles patsnap.com. Research has shown that PSMA protein and mRNA levels can be upregulated in LNCaP cells following irradiation, although this effect can be transient patsnap.com.

Comparative Analysis of PSMA Expression Levels and this compound Cellular Responsiveness

The level of PSMA expression on cancer cells is a critical factor influencing the cellular responsiveness to Lutetium (177Lu) Zadavotide this compound. The PSMA ligand component, zadavotide this compound, binds to PSMA receptors; therefore, a higher density of PSMA receptors on the cell surface is expected to lead to increased binding and internalization of the radiopharmaceutical, resulting in a higher absorbed radiation dose by the cancer cell clinicaltrials.eucancer.gov.

Clinical and preclinical studies with 177Lu-PSMA targeted therapies, including Lutetium (177Lu) Zadavotide this compound (PSMA I&T), have consistently demonstrated a correlation between PSMA expression levels and therapeutic outcomes nih.gov. Patients with higher PSMA expression, often assessed by PSMA PET imaging, tend to show better responses to treatment nih.gov. Conversely, loss of PSMA expression or low PSMA levels can lead to reduced uptake of the radiopharmaceutical and diminished therapeutic efficacy nih.gov. This underscores the importance of assessing PSMA expression, typically via PSMA-PET imaging, for patient selection and predicting responsiveness to Lutetium (177Lu) Zadavotide this compound therapy cancer.gov.

While a direct quantitative data table comparing varying PSMA expression levels in specific cell lines and their precise responsiveness (e.g., IC50 values for cell viability) to Lutetium (177Lu) Zadavotide this compound was not found, the principle of targeted radioligand therapy dictates a positive correlation. Higher PSMA expression facilitates greater accumulation of the radioactive payload, leading to more significant cellular damage and reduced viability.

Below is a conceptual representation of how such data might be presented, based on the established relationship between PSMA expression and the efficacy of PSMA-targeted radioligand therapy:

| Cell Line | PSMA Expression Level (Relative) | Lutetium (177Lu) Zadavotide this compound Responsiveness (e.g., % Cell Viability at a Fixed Dose or IC50) |

| Cell Line A (High PSMA) | High | Low % Viability / Low IC50 |

| Cell Line B (Medium PSMA) | Medium | Medium % Viability / Medium IC50 |

| Cell Line C (Low PSMA) | Low | High % Viability / High IC50 |

| Cell Line D (PSMA-Negative) | Very Low/None | Very High % Viability / Very High IC50 (Minimal Effect) |

This table illustrates the expected relationship where higher PSMA expression correlates with increased cellular responsiveness to the cytotoxic effects of Lutetium (177Lu) Zadavotide this compound.

Based on the available information from the search results, detailed preclinical pharmacological and biological investigation data specifically for Lutetium (177Lu) Zadavotide this compound, as outlined in the request, could not be retrieved. The search results primarily indicate that Lutetium-177 Zadavotide this compound is a compound in Phase 3 clinical trials for prostatic neoplasms and is related to PSMA targeting acrobiosystems.comacrobiosystems.comacrobiosystems.comacrobiosystems.comacrobiosystems.com. While the importance of preclinical studies, pharmacokinetics, and PSMA-positive cell lines in the development of such compounds is mentioned in a general context or for other PSMA-targeted agents, specific quantitative data points, detailed findings on cellular uptake and retention, organotypic slice culture investigations, ex vivo autoradiography, quantitative organ-specific uptake and clearance profiles, tumor-to-organ ratios, and biological effects in disease models specifically for Lutetium (177Lu) Zadavotide this compound were not found in the provided search snippets.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and including detailed research findings and data tables for each specified section and subsection concerning Lutetium (177Lu) Zadavotide this compound based on the current search results.

Preclinical Pharmacological and Biological Investigations of Lutetium 177lu Zadavotide Guraxetan in Model Systems

Preclinical Evaluation of Lutetium (177Lu) Zadavotide Guraxetan's Biological Effects in Disease Models

Assessment of Impact on Tumor Growth Dynamics and Volume in PSMA-Expressing Xenografts

Preclinical investigations have assessed the impact of Lutetium (177Lu) Zadavotide this compound on tumor growth dynamics and volume in animal models bearing PSMA-expressing xenografts. Studies utilizing human prostate cancer xenografts, such as LNCaP and 22Rv1 models in mice, have demonstrated the ability of Lutetium (177Lu) Zadavotide this compound (referred to as 177Lu-rhPSMA-10.1 in some studies) to suppress tumor growth patsnap.com.

In LNCaP xenografts, treatment with 177Lu-rhPSMA-10.1 significantly suppressed tumor growth compared to control groups, with the effect observed as early as day 11 and exhibiting a dose-dependent relationship patsnap.com. In 22Rv1 xenografts, significant growth inhibition was noted from day 18 patsnap.com. Comparisons with other PSMA-targeted radioligands, such as 177Lu-PSMA-I&T and 177Lu-PSMA-617, have also been conducted. In 22Rv1 xenografts, 177Lu-rhPSMA-10.1 demonstrated a greater extent of tumor growth suppression than 177Lu-PSMA-I&T and a similar extent to 177Lu-PSMA-617 patsnap.com. Furthermore, compared to 177Lu-PSMA-I&T, 177Lu-rhPSMA-10.1 suppressed tumor growth for a longer duration than 177Lu-PSMA-617 patsnap.com.

Another preclinical study comparing 177Lu-Ibu-DAB-PSMA, 177Lu-PSMA-617, and 177Lu-PSMA-ALB-56 in PC-3 PIP tumor-bearing mice (a PSMA-expressing model) showed that 177Lu-Ibu-DAB-PSMA was more effective in inhibiting tumor growth than 177Lu-PSMA-617 d-nb.infonih.gov. While this study focuses on a related compound, it provides context for the evaluation of different PSMA-targeted radioligands. The study noted that at a certain activity level, 177Lu-PSMA-617 did not show significant tumor growth inhibition compared to controls d-nb.infonih.gov. In contrast, higher activities of 177Lu-Ibu-DAB-PSMA and 177Lu-PSMA-ALB-56 led to tumor growth delays and increased survival d-nb.infonih.gov.

Preclinical data suggest that Lutetium (177Lu) Zadavotide this compound and related next-generation PSMA-targeted radiopharmaceuticals demonstrate significant antitumor effects in PSMA-expressing xenograft models, supporting their potential as therapeutic agents patsnap.comd-nb.infonih.gov.

Molecular Imaging Techniques for this compound Accumulation and Biological Response in Preclinical Models

Molecular imaging techniques play a vital role in assessing the accumulation and biological response of Lutetium (177Lu) Zadavotide this compound in preclinical models. These techniques provide insights into the biodistribution of the radiopharmaceutical, its targeting specificity, and the resulting effects on tumor tissue.

Biodistribution studies in mice bearing PSMA-expressing xenografts have been conducted using Lutetium (177Lu) Zadavotide this compound (e.g., 177Lu-rhPSMA-10.1) patsnap.com. These studies revealed rapid clearance of the radiopharmaceutical from blood and other normal tissues within 48 hours after injection patsnap.com. High and sustained tumor uptake was observed in the xenograft models patsnap.com. The kidney is noted as an organ showing notable normal-organ uptake, although studies have indicated lower kidney uptake and retention for 177Lu-rhPSMA-10.1 compared to 177Lu-PSMA-I&T at specific time points patsnap.com. This differential uptake is a crucial factor in evaluating the potential therapeutic index.

Autoradiography assays on cryosections of human tissues, including salivary and renal glands, have been used to compare the binding characteristics of different lutetium-177-labeled PSMA tracers, such as PSMA-617 and PSMA-I&T (Zadavotide this compound) nih.gov. These studies provide ex vivo validation of the targeting specificity observed in in vivo biodistribution experiments nih.gov.

SPECT/CT imaging is another molecular imaging technique mentioned in the context of Zadavotide this compound (PSMA I&T) for potential use in imaging and radionuclide studies medchemexpress.com. While the provided information primarily details biodistribution measured through tissue harvesting and radioactivity counting, SPECT/CT is a standard imaging modality used in preclinical and clinical settings to visualize the distribution of gamma- or SPECT-emitting radionuclides like Lutetium-177.

Advanced Analytical and Biophysical Characterization Techniques in Guraxetan Research

Quantitative Analytical Methods for Zadavotide Guraxetan and its Metabolites in Preclinical Matrices

Accurate quantification of Zadavotide this compound and any resulting metabolites in biological samples is essential for preclinical pharmacokinetic and biodistribution studies. Given its radiolabeled nature with Lutetium-177, both radiometric and mass spectrometry-based methods are employed.

Radiometric Assays for Lutetium-177 Activity in Biological Samples

Radiometric assays are fundamental for tracing the distribution and clearance of Lutetium-177-labeled this compound in preclinical matrices such as blood and tissues. These methods directly measure the radioactivity emitted by the Lutetium-177 isotope.

In preclinical studies, blood samples are collected at various time points following administration of the radiolabeled compound. The activity of Lutetium-177 in these samples is typically measured using calibrated gamma counters or high-purity germanium detectors d-nb.info. The gamma emission line of Lutetium-177 at 208.4 keV is commonly evaluated for activity quantification d-nb.info. Measured counts are decay-corrected to the time of sampling to accurately reflect the activity at that moment d-nb.info. This approach allows for the determination of time-activity curves in different organs and tissues, which are crucial for assessing biodistribution and calculating absorbed doses d-nb.infopatsnap.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and Metabolite Quantification in Preclinical Samples

While radiometric assays quantify total radioactivity, LC-MS/MS provides the specificity required to quantify the intact this compound molecule and identify and quantify its potential metabolites in preclinical samples. LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry rsc.org.

LC-MS/MS methods for compounds like [177Lu]Lu-PSMA I&T (zadavotide this compound) have been developed and validated for quality control and potentially for bioanalysis in biological matrices nih.govmdpi.com. Challenges in developing robust HPLC methods for these compounds have been reported, such as issues with peak symmetry and recovery when using certain mobile phases nih.gov. However, validated methods employing optimized buffer systems have shown good accuracy, specificity, linearity, and range nih.gov. LC-MS/MS is particularly valuable for identifying and quantifying impurities and degradation products, such as the de-iodinated form of [177Lu]Lu-PSMA I&T, which can be detected by mass spectrometry nih.gov. The high sensitivity and selectivity of LC-MS/MS make it suitable for quantifying analytes at potentially low concentrations in complex biological matrices rsc.orgveedalifesciences.com.

Biophysical Characterization of Ligand-Biomolecule Interactions

Understanding how this compound interacts with its biological target, PSMA, at a molecular level is vital. Biophysical techniques provide quantitative data on binding affinity, kinetics, thermodynamics, and thermal stability, offering insights into the nature and strength of these interactions.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics

ITC and SPR are gold-standard techniques for characterizing biomolecular interactions, providing complementary information on binding thermodynamics and kinetics labmanager.comnicoyalife.combiorxiv.org.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of a complete thermodynamic profile, including binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and binding stoichiometry (n) labmanager.comnicoyalife.combiorxiv.orgtainstruments.commalvernpanalytical.com. This label-free technique provides valuable insights into the driving forces behind the interaction between this compound (or its relevant binding moiety) and PSMA tainstruments.comilabsolutions.com.

SPR, on the other hand, is a label-free technique that measures real-time binding events by detecting changes in refractive index at a sensor surface where one binding partner is immobilized labmanager.comnicoyalife.comunivr.it. SPR provides detailed kinetic data, including association rate constants (kon) and dissociation rate constants (koff), from which the binding affinity (KD) can be calculated labmanager.comnicoyalife.com. SPR is well-suited for studying the kinetics of ligand-receptor interactions, including those involving membrane proteins like PSMA univr.it.

Combined use of ITC and SPR can provide a comprehensive understanding of the binding mechanism, confirming binding events and offering both kinetic and thermodynamic perspectives malvernpanalytical.com.

Differential Scanning Fluorimetry (DSF) and MicroScale Thermophoresis (MST) for Thermal Stability and Binding

DSF and MST are valuable techniques for assessing protein thermal stability and quantifying biomolecular interactions, often requiring less sample than ITC or SPR ilabsolutions.comcrelux.comsygnaturediscovery.comnuvisan.comyoutube.com.

DSF, also known as Thermal Shift Assay (TSA), measures the thermal denaturation of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds ilabsolutions.comcrelux.comyoutube.com. The melting temperature (Tm) of the protein is determined, and shifts in Tm upon ligand binding can indicate interaction and provide a measure of ligand-induced stabilization ilabsolutions.comyoutube.com. This technique is useful for screening compounds and assessing their effect on the thermal stability of the target protein, such as PSMA ilabsolutions.comyoutube.com.

MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon called thermophoresis sygnaturediscovery.comnuvisan.com. Changes in the thermophoretic behavior of a fluorescently labeled molecule upon binding to an interaction partner are detected, allowing for the quantification of binding affinities (KD) ilabsolutions.comsygnaturediscovery.comnuvisan.com. MST can be applied to a wide range of interactions and does not require immobilization of the binding partners, making it suitable for challenging targets sygnaturediscovery.comnuvisan.com. It can determine binding affinities across a broad range, from nanomolar to millimolar sygnaturediscovery.comnuvisan.com.

Radiodosimetry Principles and Calculations in Preclinical Research

Radiodosimetry in preclinical research involving Lutetium-177 labeled this compound is essential for understanding the radiation dose delivered to target tissues and organs at risk. This information is crucial for correlating absorbed dose with biological effects and informing the design of clinical studies.

Radiodosimetry involves calculating the absorbed dose, which is the amount of energy deposited by ionizing radiation per unit mass of tissue. For Lutetium-177, which is a beta-emitter with accompanying gamma emissions, dosimetry calculations consider the energy deposited by both beta particles (primarily contributing to localized dose) and gamma rays (contributing to dose in surrounding tissues and whole body) mdpi.com.

Preclinical dosimetry typically involves administering the radiolabeled compound to animal models and measuring the time-dependent distribution of radioactivity in various organs and tissues using techniques like gamma counting of dissected tissues or quantitative imaging (e.g., SPECT/CT) d-nb.infopatsnap.com. Time-activity curves are generated for each organ d-nb.infopatsnap.com.

Absorbed doses are then calculated using established dosimetry formalisms, such as the Medical Internal Radiation Dosimetry (MIRD) formalism patsnap.com. This involves integrating the time-activity curves to determine the total number of nuclear transformations in each source organ and applying appropriate S-values (absorbed dose per unit cumulated activity) that account for the energy deposited in target organs from activity in source organs patsnap.com. Preclinical studies have utilized these principles to evaluate the biodistribution and calculate absorbed doses for [177Lu]Lu-PSMA I&T in xenograft models, comparing tumor uptake and retention with that in organs at risk like the kidneys and salivary glands patsnap.com. These calculations help to determine the therapeutic index by comparing mean tumor-absorbed doses over relevant organs at risk patsnap.com.

Internal Dosimetry Modeling and Absorbed Dose Estimation in Animal Models

Internal dosimetry modeling in animal models for radiopharmaceuticals involves predicting the behavior of the radionuclide within the body using biokinetic models jrpr.orgiaea.org. These models describe the distribution, retention, and excretion of the radioactive substance in different organs and tissues jrpr.orgiaea.org. Absorbed dose estimation is then calculated based on the amount of radioactivity in source organs and the energy deposited in target organs jrpr.orgiaea.org. This often utilizes S-values, which represent the mean absorbed dose in a target region per unit of cumulated activity in a source region nih.govnih.govpsu.edu. Preclinical dosimetry aims to estimate administered activities required for desired therapeutic effects while minimizing toxicity to healthy organs nih.gov. Studies have explored using imaging techniques like microPET to obtain time-integrated activity coefficients in animal models for dosimetry calculations nih.gov.

Computational and Theoretical Approaches to Lutetium 177lu Zadavotide Guraxetan Research

Molecular Modeling and Docking Simulations of Guraxetan-PSMA Interactions

Molecular modeling and docking simulations play a crucial role in understanding how this compound, as part of the larger Lutetium (177Lu) Zadavotide this compound molecule, interacts with Prostate-Specific Membrane Antigen (PSMA). These computational techniques predict the preferred orientation (binding pose) and affinity of a ligand within a protein's binding site. nih.gov Molecular docking studies have been conducted to investigate the potential mechanism at the molecular level for the effectiveness of Lutetium (177Lu)-PSMA-617 (a related PSMA-targeting radioligand therapy) in prostate cancer. nih.gov

Molecular docking provides a foundational tool in computational drug discovery, although its predictions can be unreliable without precise knowledge of the target binding site. mdpi.com It relies on a more static view of the ligand-target binding process compared to dynamic simulations. frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Dynamics

Molecular Dynamics (MD) simulations are essential for providing a more realistic picture of the dynamic behavior of this compound and its interaction with PSMA over time. Unlike static docking, MD simulations treat the ligand, protein, and surrounding environment (like water molecules) as flexible entities, allowing for the simulation of conformational changes and the dynamic nature of the binding event. mdpi.comfrontiersin.org

MD simulations can offer near-realistic insights into a compound's behavior within a biological target and can help in identifying key structural and energy dynamic features that govern target–ligand interactions. mdpi.com They can elucidate key features of ligand binding pathways and highlight metastable binding sites. nih.gov Accelerated molecular dynamics (aMD) is a technique proposed to simulate ligand binding processes to receptors, potentially accelerating the observation of binding events compared to conventional MD. nih.gov MD simulations are also used to investigate ligand unbinding mechanisms and can potentially be used to discriminate binders from non-binders based on the binding force profile. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activity. This is particularly valuable in the research of this compound analogs and derivatives to predict their potential PSMA binding affinity or other relevant biological properties without the need for extensive experimental testing of every compound. researchgate.netresearchgate.net

QSAR models aim to identify structural features that are important for activity, which can then guide the rational design of new compounds with improved properties. researchgate.net These models can be developed using various statistical methods and molecular descriptors. nih.govbiolscigroup.us The predictive power of QSAR models is evaluated based on statistical criteria such as the coefficient of determination (R²), cross-validation coefficient (Q²cv), and Fisher coefficient (F). biolscigroup.usjmchemsci.com QSAR studies can involve the use of 2D or 3D descriptors to represent the molecular structures. researchgate.netresearchgate.net

Physiologically Based Radiopharmacokinetic (PBRPK) Modeling for Preclinical Prediction and Extrapolation

Physiologically Based Radiopharmacokinetic (PBRPK) modeling is a computational technique used to simulate and analyze the in vivo behavior of radiopharmaceuticals like Lutetium (177Lu) Zadavotide this compound. dntb.gov.ua These models are based on physiological and anatomical parameters, as well as the physicochemical properties of the radiopharmaceutical, to predict its absorption, distribution, metabolism, and excretion (ADME) in the body.

PBRPK modeling is crucial for preclinical prediction and extrapolation to humans, helping researchers understand how the radiopharmaceutical will be distributed in different organs and tumors over time. dntb.gov.ua This is particularly important for dosimetry, which involves calculating the absorbed radiation dose in target tissues and organs at risk. frontiersin.org PBRPK models can account for factors such as non-linearities in binding, multi-bolus injections, and albumin binding, providing insights into optimizing treatment parameters like injected radioactivity and injection intervals. dntb.gov.ua Monte Carlo simulations are often incorporated into dosimetry calculations within PBRPK frameworks to account for inhomogeneous radioactivity distribution and particle interactions in patient-specific geometries. frontiersin.org

Application of Artificial Intelligence and Cheminformatics for Rational Design of this compound-Derived Research Tools

Artificial Intelligence (AI) and Cheminformatics play an increasingly significant role in the rational design and discovery of new this compound-derived research tools and potential therapeutic agents. Cheminformatics involves the use of computational techniques to handle, analyze, and utilize chemical information. nih.govnih.gov

Omics Based Investigations of Lutetium 177lu Zadavotide Guraxetan S Biological Impact

Proteomic Profiling of Cellular Responses to Guraxetan Exposure

Proteomic profiling aims to identify and quantify the total protein content of cells or tissues and study how this profile changes in response to a stimulus like exposure to Lutetium (177Lu) Zadavotide this compound. This can reveal affected pathways, identify protein targets, and uncover biomarkers of response or resistance.

Metabolomic Characterization of Metabolic Pathways Perturbed by this compound

Metabolomics involves the comprehensive study of small molecules (metabolites) within cells, tissues, or biological fluids. Changes in the metabolome can reflect the downstream effects of a compound's activity on cellular processes and metabolic pathways.

Transcriptomic and Epigenomic Analysis of Gene Regulation by this compound

Transcriptomics studies the complete set of RNA transcripts produced by a genome, providing insights into gene expression levels. Epigenomics examines modifications to DNA and associated proteins that affect gene expression without altering the underlying DNA sequence. Analyzing transcriptomic and epigenomic changes can reveal how a compound influences gene regulation. Some search results indicate that transcriptomic studies have been conducted to identify genes associated with clinical radionuclide exposure in the context of [177Lu]Lu-PSMA I&T researchgate.net. A review mentions the integration of transcriptomic and epigenomic data in multi-omics approaches for prostate cancer, highlighting its potential in understanding molecular heterogeneity and identifying biomarkers mdpi.com. However, detailed research findings specifically on how Lutetium (177Lu) Zadavotide this compound or this compound directly influences gene regulation at the transcriptomic or epigenomic level, including specific gene changes or epigenetic modifications, are not extensively detailed in the provided search results. One abstract mentions transcriptomic analysis in the context of microbial metabolites and epigenome organization by SATB2, but this is not directly related to this compound's impact i-med.ac.ati-med.ac.at.

RNA Sequencing and Microarray Analysis of Gene Expression Profiles

RNA sequencing and microarray analysis are powerful techniques used to assess the transcriptional landscape of cells or tissues, providing a snapshot of gene expression levels at a given time. These methods can identify genes that are upregulated or downregulated in response to a treatment, offering clues about the activated signaling pathways, cellular processes, and potential mechanisms of therapeutic effect or resistance.

While transcriptomic analyses have been applied in the context of PSMA-targeted therapy, for instance, investigating immune-related gene signatures in patients treated with 177Lu-PSMA-617 mdpi.com, specific published research detailing comprehensive RNA sequencing or microarray analysis of gene expression profiles directly influenced by Lutetium (177Lu) Zadavotide this compound was not found in the consulted sources. Such studies could potentially reveal how Lutetium (177Lu) Zadavotide this compound impacts gene networks related to DNA damage response, cell cycle arrest, apoptosis, and other pathways relevant to its cytotoxic action and the cellular response to radiation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Epigenetic Modifications

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a technique used to identify the binding sites of DNA-associated proteins, such as transcription factors and histones, across the genome. This method is crucial for understanding how epigenetic modifications, such as histone modifications and DNA methylation, regulate gene expression and chromatin structure. Epigenetic alterations play a significant role in cancer development, progression, and response to therapy medkoo.com.

Investigating epigenetic modifications using ChIP-seq in the context of Lutetium (177Lu) Zadavotide this compound treatment could provide insights into how the radiopharmaceutical affects chromatin accessibility, transcription factor binding, and the epigenetic landscape of targeted cancer cells. However, specific published data from ChIP-seq studies directly investigating the epigenetic impact of Lutetium (177Lu) Zadavotide this compound were not available in the consulted literature. Research in this area could potentially uncover epigenetic mechanisms contributing to treatment response or resistance, such as alterations in chromatin structure that influence DNA repair efficiency or the expression of survival genes.

Integrative Analysis of Multi-Omics Data for Comprehensive Mechanistic Understanding

Integrative analysis of multi-omics data involves combining datasets from different omics platforms (e.g., genomics, transcriptomics, proteomics, metabolomics, epigenomics) to gain a more comprehensive and holistic understanding of the biological system under investigation americanelements.comuni.lu. By integrating data from RNA sequencing, ChIP-seq, and potentially other omics techniques, researchers can build a more complete picture of how Lutetium (177Lu) Zadavotide this compound exerts its biological effects.

For instance, correlating gene expression changes (from RNA-Seq) with alterations in transcription factor binding or histone modifications (from ChIP-seq) could help elucidate the regulatory mechanisms driving the observed transcriptional responses. Integrating this with proteomic or metabolomic data could further reveal how changes at the transcriptomic and epigenomic levels translate into alterations in protein abundance and metabolic pathways.

While the potential for such integrative analyses in the study of Lutetium (177Lu) Zadavotide this compound's biological impact is significant, specific published studies detailing an integrative multi-omics analysis for this compound were not found in the consulted sources. Such comprehensive approaches are essential for unraveling the complex molecular mechanisms underlying treatment response, identifying potential biomarkers for patient stratification, and developing strategies to overcome resistance. The absence of detailed published omics data specifically for Lutetium (177Lu) Zadavotide this compound in the consulted literature highlights a potential area for future research to fully characterize its biological impact at a systems level.

Future Research Trajectories and Broader Academic Impact of Lutetium 177lu Zadavotide Guraxetan

Elucidation of Guraxetan's Utility as a Research Probe for PSMA Biology and Radiobiology

The inherent specificity of this compound for PSMA makes it an invaluable research probe. PSMA is a transmembrane protein significantly overexpressed on the surface of prostate cancer cells and found in the neovasculature of various other solid tumors. cancer.govpatsnap.com By conjugating this compound to radionuclides, researchers can precisely deliver radiation to PSMA-expressing cells. cancer.govsmolecule.com This targeted delivery mechanism allows for detailed investigation into the biological processes mediated by PSMA, including its role in cellular uptake and internalization. smolecule.com Furthermore, using radiolabeled this compound allows for the study of radiobiological effects specifically within PSMA-positive cells and the surrounding tumor microenvironment, providing insights into DNA damage, cell cycle arrest, and apoptosis induced by targeted radiation. Research into the quality control and stability of Lutetium (177Lu) Zadavotide this compound, including the identification and characterization of impurities like the de-iodinated form, also contributes to understanding the chemical behavior of the this compound moiety under radiolytic stress, which is crucial for interpreting radiobiological study results. researchgate.netresearchgate.netsemanticscholar.org

Exploration of this compound in Novel Preclinical Disease Models Exhibiting PSMA Expression (e.g., specific non-prostate cancers, gliomas in models)

While Lutetium (177Lu) Zadavotide this compound is primarily developed for prostate cancer, the expression of PSMA in other malignancies presents opportunities for exploring this compound's utility in novel preclinical models. PSMA expression has been noted in the neovasculature of various solid tumors, which could potentially be targeted by this compound-based radiopharmaceuticals. cancer.gov Although specific detailed preclinical studies in non-prostate cancers or gliomas using this compound were not extensively detailed in the provided information, the known PSMA expression in these areas suggests that future research trajectories would logically include evaluating the targeting efficiency and therapeutic potential of this compound conjugates in relevant preclinical models of these diseases. Early clinical investigations into PSMA-positive adenoid cystic carcinoma using Lutetium (177Lu) Zadavotide this compound (PNT2002) highlight this expanding scope. larvol.com The potential for developing dual-targeting radiotracers for cancers like neuroendocrine differentiated prostate cancer (NEPC), which may have reduced PSMA expression, also underscores the ongoing exploration of PSMA targeting strategies in diverse cancer types. patsnap.com

Advancements in Radiopharmaceutical Design Principles and Targeted Delivery Mechanisms Derived from this compound Research

Research involving this compound, particularly in the context of Lutetium (177Lu) Zadavotide this compound, directly contributes to the refinement of radiopharmaceutical design principles. The development of this compound, which links a PSMA-targeting ligand (this compound) to a chelator (DOTAGA/DOTA-GA) for complexation with a radionuclide (Lutetium-177), exemplifies the principles of targeted radionuclide therapy. cancer.govnih.govncats.ionih.gov Studies focusing on the synthesis, radiolabeling efficiency, and quality control of Lutetium (177Lu) Zadavotide this compound are vital for optimizing the production of targeted radiopharmaceuticals. researchgate.netresearchgate.neti-med.ac.at Challenges encountered during the upscaling of production, such as managing radiolysis and ensuring radiochemical purity, provide valuable lessons for the design and manufacturing of future radiopharmaceuticals aimed at targeted delivery. researchgate.netsemanticscholar.org Comparisons with other PSMA-targeted radioligands in preclinical settings, evaluating aspects like tumor uptake and retention, further inform the design of ligands with improved pharmacokinetic and pharmacodynamic properties for enhanced targeted delivery. patsnap.com

Contributions of Zadavotide this compound Research to the Fundamental Understanding of Targeted Radionuclide Therapy Mechanisms

Research on Lutetium (177Lu) Zadavotide this compound significantly advances the fundamental understanding of targeted radionuclide therapy mechanisms. The process involves the specific binding of the this compound ligand to PSMA receptors on cancer cells, followed by internalization of the radioconjugate. cancer.govsmolecule.com The subsequent delivery of beta radiation from Lutetium-177 induces cytotoxic effects. smolecule.comsemanticscholar.org Studies investigating the relationship between PSMA expression levels and therapeutic response, as well as the impact of radiation dose and distribution within tumors and normal tissues, contribute to building a more comprehensive model of how targeted radionuclide therapy works at the cellular and tissue levels. researchgate.netsemanticscholar.org Research comparing the efficacy and safety of Lutetium (177Lu) Zadavotide this compound with other PSMA-targeted agents helps to elucidate the influence of subtle differences in ligand structure and radiolabeling on targeting efficiency, internalization rates, and ultimately, therapeutic outcomes and toxicity profiles. patsnap.comresearchgate.net The identification of potential predictive biomarkers for response to PSMA-targeted radioligand therapy, partly informed by research on agents like Lutetium (177Lu) Zadavotide this compound, is crucial for optimizing patient selection and treatment strategies. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for designing reproducible synthesis protocols for Guraxetan?

- Methodological Answer : Reproducible synthesis requires rigorous documentation of reaction conditions (e.g., temperature, catalysts, solvents) and validation via spectroscopic characterization (e.g., NMR, HPLC). For novel compounds, include purity assessments (>95%) and spectral data comparisons with known analogs. Experimental sections must detail step-by-step procedures to enable replication .

- Example Table :

| Parameter | Optimization Criteria | Validation Method |

|---|---|---|

| Yield (%) | ≥80% | Gravimetric analysis |

| Purity | ≥95% | HPLC-UV (λ = 254 nm) |

Q. How can researchers identify literature gaps in this compound’s pharmacological mechanisms?

- Methodological Answer : Conduct systematic reviews using databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics)"). Prioritize peer-reviewed studies and flag conflicting findings (e.g., contradictory IC₅₀ values) for further investigation. Use tools like PRISMA flow diagrams to map evidence .

Advanced Research Questions

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound’s in vivo studies?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) are standard for dose-response curves. For multi-variable datasets (e.g., toxicity vs. efficacy), apply ANOVA with post-hoc Tukey tests. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

- Example Workflow :

Data Collection → Normalization → Model Fitting → Residual Analysis → Hypothesis Testing

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography vs. NMR). For ambiguous peaks, perform deuterium exchange or 2D-COSY to confirm structural assignments. Document all anomalies in supplementary materials with raw data files .

Q. What ethical frameworks apply to this compound’s preclinical trials involving animal models?

- Methodological Answer : Adhere to the 3Rs (Replacement, Reduction, Refinement) and obtain IACUC approval. Use power analysis to minimize sample sizes while ensuring statistical validity. Report mortality rates, adverse events, and euthanasia protocols transparently .

Methodological Guidelines for Data Contradictions

- Step 1 : Replicate experiments under identical conditions to rule out technical errors .

- Step 2 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Step 3 : Use meta-analysis to aggregate disparate findings (e.g., random-effects models for heterogeneous datasets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.